Cas no 948571-47-9 (2-(4-aminopyrazol-1-yl)ethanol)

2-(4-aminopyrazol-1-yl)ethanol structure
948571-47-9 structure
Product Name:2-(4-aminopyrazol-1-yl)ethanol
CAS 번호:948571-47-9
MF:C5H9N3O
메가와트:127.144460439682
MDL:MFCD11147853
CID:1027731
Update Time:2024-10-25

2-(4-aminopyrazol-1-yl)ethanol 화학적 및 물리적 성질

이름 및 식별자

    • 2-(4-Amino-1H-pyrazol-1-yl)ethanol
    • 2-(4-aminopyrazol-1-yl)ethanol
    • 2-(4-aminopyrazolyl)ethan-1-ol
    • 4-amino-1-(2-hydroxyethyl)pyrazole
    • 2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol
    • 4-amino-1H-pyrazole-1-ethanol
    • AXQLNAAVMSWBEQ-UHFFFAOYSA-N
    • 1H-Pyrazole-1-ethanol, 4-amino-
    • 2-(4-amino-pyrazol-1-yl)-ethanol
    • SBB046384
    • STL414722
    • SB18304
    • NE45579
    • ST24027531
    • 4CH-
    • 4-Amino-1H-pyrazole-1-ethanol (ACI)
    • 2-(4-Amino-1H-pyrazole-1-yl)ethanol
    • 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole
    • MDL: MFCD11147853
    • 인치: 1S/C5H9N3O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2,6H2
    • InChIKey: AXQLNAAVMSWBEQ-UHFFFAOYSA-N
    • 미소: OCCN1C=C(N)C=N1

계산된 속성

  • 정밀분자량: 127.07500
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 9
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 88.3
  • 토폴로지 분자 극성 표면적: 64.099

실험적 성질

  • PSA: 64.07000
  • LogP: 0.03880

2-(4-aminopyrazol-1-yl)ethanol 보안 정보

2-(4-aminopyrazol-1-yl)ethanol 세관 데이터

  • 세관 번호:2933199090
  • 세관 데이터:

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    2933199090

    개요:

    2933199090. 기타 구조상 걸쭉하지 않은 피라졸 환화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

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    요약:

    2933199090. 구조물에는 수소화 여부와 관계없이 걸쭉하지 않은 피라졸 고리를 함유하고 있는 기타 화합물이다.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

2-(4-aminopyrazol-1-yl)ethanol 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
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2-(4-aminopyrazol-1-yl)ethanol 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 h, rt
참조
preparation of quinazoline and quinoline derivatives as interleukin-1 receptor-associated kinases (IRAK) inhibitors
, World Intellectual Property Organization, , ,

합성 방법 2

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, 25 °C
참조
Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof
, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  14 h, rt
참조
Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them
, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  15 h, rt
참조
Pyrimidine compounds, compositions, and medicinal applications thereof
, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  12 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
참조
Preparation of pyrrolo[2,3-d]pyrimidine derivatives as Janus kinase inhibitors
, China, , ,

합성 방법 6

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  12 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
참조
4,6-disubstituted aminopyridine-based JAK kinase inhibitor and tis preparation
, China, , ,

합성 방법 7

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, rt
참조
Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof
, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  18 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  18 h, rt
참조
Preparation of pyrazolo[4,3-c]pyridine derivatives as JAK inhibitors
, World Intellectual Property Organization, , ,

합성 방법 9

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  18 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  18 h, rt
참조
Preparation of (7H-pyrrolo[2,3-d]pyrimidin-2-yl)amine compounds as JAK3 inhibitors
, World Intellectual Property Organization, , ,

합성 방법 10

반응 조건
1.1 Solvents: Methanol
참조
Preparation of pyrrolecarboxamide derivatives as ERK5 inhibitors for treatment of cancer
, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, rt
참조
Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors
Yu, Ru-Nan; Chen, Cheng-Juan; Shu, Lei; Yin, Yuan; Wang, Zhi-Jian; et al, Bioorganic & Medicinal Chemistry, 2019, 27(8), 1646-1657

합성 방법 12

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, rt
참조
Pyrimido five-membered ring derivative and application
, World Intellectual Property Organization, , ,

합성 방법 13

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  8 h, 50 °C
참조
Preparation of 4-arylamino-6-(heteroaryl)quinazoline compounds useful as PI3k inhibitors for the treatment of cancer
, China, , ,

합성 방법 14

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, 25 °C
참조
Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application
, World Intellectual Property Organization, , ,

합성 방법 15

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  12 h, rt
참조
Substituted pyrimidine compounds, compositions and medicinal applications thereof
, India, , ,

합성 방법 16

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  14 h, rt
참조
Preparation of substituted pyrimidine compounds as inhibitors of epidermal growth factor receptor (EGFR) kinases for treating cancer
, World Intellectual Property Organization, , ,

합성 방법 17

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
참조
Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as jak kinase inhibitors
, World Intellectual Property Organization, , ,

합성 방법 18

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt; 24 h, rt
참조
Preparation of substituted phenylpyrimidine derivative as JAK inhibitor for treating autoimmune disease
, China, , ,

합성 방법 19

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, 50 °C
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ,  Ethyl acetate ;  5 h, rt
참조
Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer
, World Intellectual Property Organization, , ,

2-(4-aminopyrazol-1-yl)ethanol Raw materials

2-(4-aminopyrazol-1-yl)ethanol Preparation Products

2-(4-aminopyrazol-1-yl)ethanol 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:948571-47-9)2-(4-aminopyrazol-1-yl)ethanol
주문 번호:A859248
인벤토리 상태:in Stock
재다:25g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 08:17
가격 ($):547.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:948571-47-9)2-(4-aminopyrazol-1-yl)ethanol
A859248
순결:99%
재다:25g
가격 ($):547.0
Email